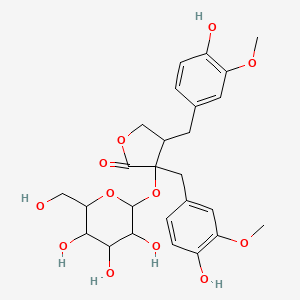
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate de méthyle est un composé chimique appartenant à la famille des benzofuranes. Les benzofuranes sont une classe de composés largement répandus dans la nature et possédant des activités biologiques significatives. Ce composé particulier est caractérisé par la présence d'un atome de brome en position 4 et d'un groupe ester méthylique en position 2 du cycle dihydrobenzofurane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique l'utilisation d'o-hydroxyacetophénones, qui subissent une éthérification et une cyclisation déshydratante en conditions basiques . Une autre approche implique la cyclisation d'arylacétylènes en utilisant la catalyse par les métaux de transition .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'oxydation : Le composé peut être oxydé pour former différents dérivés.
Réactions de réduction : La réduction du groupe ester peut donner l'alcool correspondant.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés en conditions basiques.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner différents dérivés benzofuraniques substitués, tandis que les réactions d'oxydation et de réduction peuvent produire différentes formes oxydées ou réduites du composé.
Applications de la recherche scientifique
Le 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de dérivés benzofuraniques plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de brome et le groupe ester jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut interagir avec les enzymes et les récepteurs, conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-2,3-dihydrobenzofurane : Structure similaire mais sans atome de brome ni groupe ester.
4-Bromo-2,3-dihydrobenzofurane : Structure similaire mais sans groupe ester.
2,3-Dihydro-1-benzofuran-2-carboxylate de méthyle : Structure similaire mais sans atome de brome.
Unicité
Le 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate de méthyle est unique en raison de la présence à la fois de l'atome de brome et du groupe ester, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-4,9H,5H2,1H3 |
Clé InChI |
WDOCUOCBQZCPAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2=C(O1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B12308970.png)
![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)

![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)

